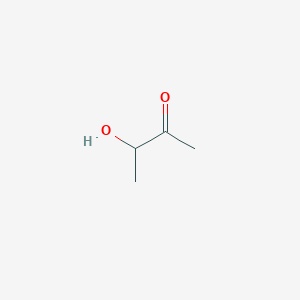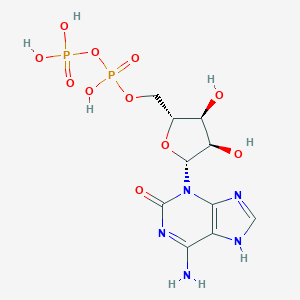
3-Ribofuranosylisoguanosine 5'-diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ribofuranosylisoguanosine 5'-diphosphate (GDP-Mannose) is a nucleotide sugar that is widely used in various biochemical and physiological processes. It is an important precursor for the synthesis of glycoproteins, glycolipids, and proteoglycans. GDP-Mannose is synthesized through a multistep enzymatic process that involves several enzymes.
Mechanism Of Action
3-Ribofuranosylisoguanosine 5'-diphosphate acts as a donor molecule for the transfer of mannose to various acceptor molecules, such as proteins and lipids. This transfer is catalyzed by enzymes known as glycosyltransferases. The transfer of mannose to acceptor molecules results in the synthesis of various glycoconjugates, such as glycoproteins and glycolipids.
Biochemical And Physiological Effects
3-Ribofuranosylisoguanosine 5'-diphosphate plays a crucial role in various biochemical and physiological processes. It is an important precursor for the synthesis of glycoproteins, glycolipids, and proteoglycans. It is also involved in the biosynthesis of various polysaccharides, such as bacterial lipopolysaccharides and plant cell wall polysaccharides. 3-Ribofuranosylisoguanosine 5'-diphosphate has been shown to play a role in the regulation of cell growth and differentiation, as well as in the immune response.
Advantages And Limitations For Lab Experiments
3-Ribofuranosylisoguanosine 5'-diphosphate is widely used in various lab experiments due to its importance in various biochemical and physiological processes. However, there are some limitations associated with its use. One limitation is that 3-Ribofuranosylisoguanosine 5'-diphosphate is relatively unstable and can degrade quickly, which can affect the results of experiments. Another limitation is that the synthesis of 3-Ribofuranosylisoguanosine 5'-diphosphate is a multistep enzymatic process that can be time-consuming and expensive.
Future Directions
There are several future directions for the study of 3-Ribofuranosylisoguanosine 5'-diphosphate. One direction is to further investigate its role in various biochemical and physiological processes, such as cell growth and differentiation and the immune response. Another direction is to develop more efficient and cost-effective methods for the synthesis of 3-Ribofuranosylisoguanosine 5'-diphosphate. Additionally, the development of new glycosyltransferases that can transfer mannose to acceptor molecules more efficiently could also be a future direction for research.
Synthesis Methods
3-Ribofuranosylisoguanosine 5'-diphosphate is synthesized through a multistep enzymatic process that involves several enzymes. The first step involves the conversion of glucose-6-phosphate to mannose-6-phosphate by the enzyme phosphomannose isomerase. The second step involves the conversion of mannose-6-phosphate to mannose-1-phosphate by the enzyme phosphomannomutase. The third step involves the conversion of mannose-1-phosphate to 3-Ribofuranosylisoguanosine 5'-diphosphate by the enzyme 3-Ribofuranosylisoguanosine 5'-diphosphate pyrophosphorylase.
Scientific Research Applications
3-Ribofuranosylisoguanosine 5'-diphosphate is widely used in various scientific research applications. It is an important precursor for the synthesis of glycoproteins, glycolipids, and proteoglycans. It is also involved in the biosynthesis of various polysaccharides, such as bacterial lipopolysaccharides and plant cell wall polysaccharides. 3-Ribofuranosylisoguanosine 5'-diphosphate has been shown to play a role in the regulation of cell growth and differentiation, as well as in the immune response.
properties
CAS RN |
135052-71-0 |
|---|---|
Product Name |
3-Ribofuranosylisoguanosine 5'-diphosphate |
Molecular Formula |
C10H15N5O11P2 |
Molecular Weight |
443.2 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-oxo-7H-purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O11P2/c11-7-4-8(13-2-12-4)15(10(18)14-7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,12,13)(H,22,23)(H2,11,14,18)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
DWMSKIWTKARTMX-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1)C(=NC(=O)N2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES |
C1=NC2=C(N1)C(=NC(=O)N2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=O)N2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
synonyms |
3-isoisoguanosine 5'-diphosphate 3-ribofuranosylisoguanosine 5'-diphosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



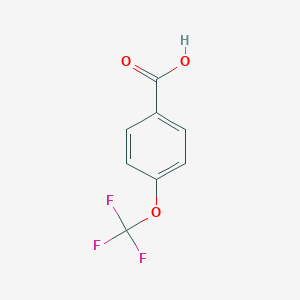
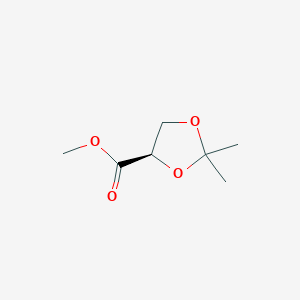
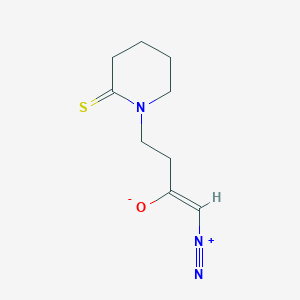
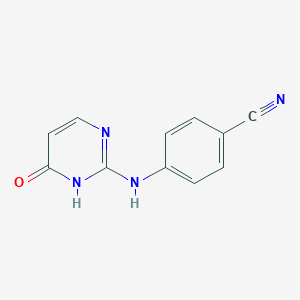
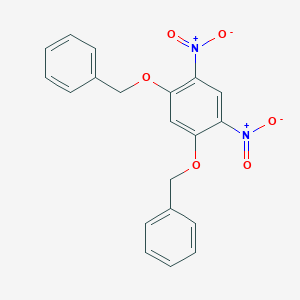
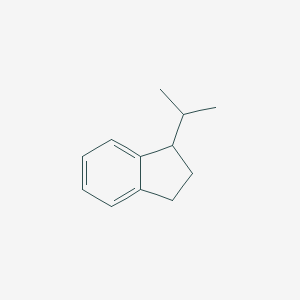
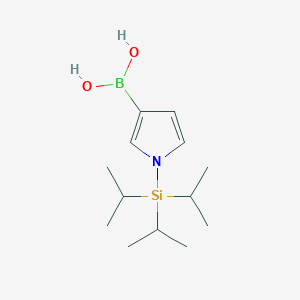
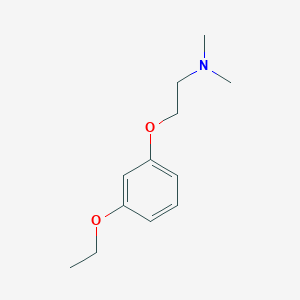
![Diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate](/img/structure/B143588.png)




